molecular formula C10H14O5S B013917 (R)-1-Tosyloxy-2,3-propanediol CAS No. 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol

Cat. No.: B013917
CAS No.: 41274-09-3
M. Wt: 246.28 g/mol
InChI Key: DFQNMODTAFTGHS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-1-propargylxanthine is a chemical compound that belongs to the xanthine family. It is a caffeine analog known for its selective affinity towards A2 adenosine receptors compared to A1 adenosine receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyl-1-propargylxanthine can be synthesized through various chemical reactions. One common method involves starting from 3-propargyl-5,6-diaminouracil . The synthesis typically involves multiple steps, including alkylation and cyclization reactions, under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for 3,7-Dimethyl-1-propargylxanthine are not widely documented, the compound can be produced in laboratories using standard organic synthesis techniques. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-propargylxanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving 3,7-Dimethyl-1-propargylxanthine include oxidizing agents, acids, and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of 3,7-Dimethyl-1-propargylxanthine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.

Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465143
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41274-09-3
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sn-Glyceryl 1-p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Tosyloxy-2,3-propanediol
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